molecular formula C5H7N3O3 B12925602 (2-Methyl-5-nitroimidazol-1-yl)methanol CAS No. 392736-47-9

(2-Methyl-5-nitroimidazol-1-yl)methanol

Cat. No.: B12925602
CAS No.: 392736-47-9
M. Wt: 157.13 g/mol
InChI Key: NQZKNNZTIQKFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-nitroimidazol-1-yl)methanol is a chemical compound that belongs to the class of nitroimidazoles It is characterized by the presence of a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-nitroimidazol-1-yl)methanol typically involves the nitration of 2-methylimidazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-methylimidazole with nitric acid to form 2-methyl-5-nitroimidazole. This intermediate is then reacted with formaldehyde under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitroimidazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methyl-5-nitroimidazol-1-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitroimidazol-1-yl)methanol involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of DNA synthesis and function. This mechanism is particularly effective against anaerobic microorganisms, which have the necessary enzymes to reduce the nitro group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-nitroimidazol-1-yl)methanol is unique due to its specific structural features, such as the hydroxymethyl group, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

CAS No.

392736-47-9

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(2-methyl-5-nitroimidazol-1-yl)methanol

InChI

InChI=1S/C5H7N3O3/c1-4-6-2-5(8(10)11)7(4)3-9/h2,9H,3H2,1H3

InChI Key

NQZKNNZTIQKFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.